4-Nitro-3-(oxan-4-yloxy)benzaldehyde
Description
4-Nitro-3-(oxan-4-yloxy)benzaldehyde is a nitro-substituted benzaldehyde derivative featuring a tetrahydropyranyloxy (oxan-4-yloxy) group at the meta position relative to the aldehyde functionality and a nitro group at the para position.
Etherification: Introduction of the oxan-4-yloxy group via nucleophilic substitution or Mitsunobu reaction, similar to the benzylation of 3,4-dihydroxybenzaldehyde described in .
Nitration: Subsequent nitration using HNO₃/H₂SO₄, as demonstrated in the nitration of methyl benzoate derivatives () .
The tetrahydropyranyloxy group enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) compared to simpler alkoxy substituents, while the nitro group directs electrophilic substitution reactions to specific positions on the aromatic ring.
Properties
IUPAC Name |
4-nitro-3-(oxan-4-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-8-9-1-2-11(13(15)16)12(7-9)18-10-3-5-17-6-4-10/h1-2,7-8,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHUCQYRCDBQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-nitro-3-(oxan-4-yloxy)benzaldehyde with structurally analogous benzaldehyde derivatives, highlighting key differences in substituents, synthesis, and properties:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The nitro group in all compounds deactivates the aromatic ring, directing further substitutions to specific positions. The trifluoromethyl group in 4-nitro-3-(trifluoromethyl)benzaldehyde () provides stronger electron withdrawal than the oxan-4-yloxy group, enhancing electrophilic substitution rates but reducing solubility in aqueous media .
- Steric and Solubility Profiles : The oxan-4-yloxy group offers a balance between steric bulk and solubility, unlike the benzyloxy group (), which increases lipophilicity but is prone to cleavage under hydrogenation .
Synthetic Challenges :
- The tetrahydropyranyloxy group requires careful protection-deprotection strategies during synthesis, akin to benzyloxy derivatives () .
- Nitration of methoxy-substituted benzaldehydes () proceeds with higher regioselectivity compared to bulkier ethers due to reduced steric hindrance .
Applications :
- Pharmaceuticals : The oxan-4-yloxy group’s stability under acidic conditions makes it suitable for prodrug formulations, while trifluoromethyl derivatives () are favored in fluorinated drug candidates .
- Fragrances : Benzaldehyde derivatives with alkoxy groups (e.g., benzyloxy, ) are precursors in fragrance synthesis due to their volatility and aroma profiles .
Research Findings and Limitations
- Structural Validation : Tools like SHELXL () and ORTEP-3 () are critical for confirming the crystal structures of nitro-aromatic compounds, though experimental data for This compound is absent in the provided evidence .
- Chromatographic Behavior : Similar benzaldehyde derivatives (e.g., methyl benzoate) exhibit retention factors (k') of ~1.0–1.1 on ODS columns (), suggesting that the oxan-4-yloxy group may slightly increase retention due to polar interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
